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Compound of Interest

Compound Name: AP1867

Cat. No.: B1665581

The dTAG system is comprised of three essential components:

o The FKBP12F36V Tag: A mutated version of the human FKBP12 protein with a single amino
acid substitution (F36V). This mutation creates a "bump" in the protein's binding pocket,
which allows for the highly specific binding of a "compensated” ligand, AP1867 or its
analogs, while minimizing interaction with the wild-type FKBP12 protein.[1][5] The protein of
interest (POI) is genetically fused to this FKBP12F36V tag.[3][4]

o The dTAG Molecule: A heterobifunctional small molecule that acts as a molecular bridge.[1]
[3] One end of the molecule is a ligand that specifically binds to the FKBP12F36V tag (e.qg.,
AP1867 or an analog like ortho-AP1867).[2][6] The other end is a ligand for an E3 ubiquitin
ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3][7] These two ligands are
connected by a chemical linker.[2]

e The Endogenous E3 Ubiquitin Ligase Complex: The cell's natural protein degradation
machinery. The dTAG molecule recruits a native E3 ligase complex (e.g., CRLACRBN or
CUL2VHL) to the FKBP12F36V-tagged protein of interest.[3][4]

The mechanism of action involves the dTAG molecule inducing the formation of a ternary
complex between the FKBP12F36V-tagged POI and the E3 ligase.[2][4] This proximity leads to
the polyubiquitination of the POI by the E3 ligase. The polyubiquitin chain acts as a signal for
the proteasome, which then recognizes and degrades the tagged protein.[3][4]

Quantitative Data Summary
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The efficacy of the dTAG system can be quantified by parameters such as the half-maximal

degradation concentration (DC50) and the maximum degradation level (Dmax). The following

tables summarize key quantitative data for various dTAG molecules and target proteins.

Table 1: In Vitro Degradation Parameters for dTAG Molecules

dTAG
Molecul
e

Target
Protein

Cell
Line

DC50

Dmax

Time

Assay
Method

Referen
ce

dTAG-7

FKBP12
F36V-

Nluc

Potent at
100 nM

293FT

>90%

4 hours

Immunob

lot

[1]

dTAG-13

FKBP12
F36V-

Nluc

Potent at
100 nM

293FT

>95%

4 hours

Immunob

lot

[1]

dTAG-13

BRD4-
FKBP12
F36V

MV4;11 ~10 nM

>95%

24 hours

Immunob

lot

[1]

dTAG-13

FKBP12
F36V-
KRASG1
2V

NIH/3T3 ~50 nM

>90%

24 hours

Immunob

lot

[1]

dTAGV-1

FKBP12
F36V-

Nluc

293FT ~10 nM

>95%

24 hours

Luciferas

e Assay

[7]

Table 2: In Vivo Degradation Data for dTAG-13
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Target Animal Dose and Degradati Time TissuelOr Referenc
Protein Model Schedule on Level Point gan e
Significant
Luc- 50 mg/kg, reduction
Mouse _ _
FKBP12F3 single IP in 4 hours Tumor [1]
(xenograft) ) ]
6V dose biolumines
cence
30 mg/kg, Bone
CDK2- Mouse )
] daily SC >80% 4 hours marrow (ex  [3]
dTAG (knock-in) T )
injection Vivo)
30 mg/kg, Bone
CDK5- Mouse )
] daily SC >95% 4 hours marrow (ex  [3]
dTAG (knock-in) T )
injection Vivo)

Experimental Protocols

Detailed methodologies for key experiments involving the dTAG system are provided below.

Lentiviral Expression of FKBP12F36V Fusion Proteins

This method is used for the exogenous expression of the tagged protein of interest.

» Cloning: The gene of interest is cloned into a lentiviral expression vector containing the

FKBP12F36V tag either at the N- or C-terminus. A linker sequence is typically included

between the POI and the tag. A selectable marker (e.g., puromycin resistance) is also

present on the plasmid.

 Lentivirus Production: The lentiviral expression plasmid, along with packaging and envelope

plasmids (e.g., psPAX2 and pMD2.G), are co-transfected into a packaging cell line such as

HEK293T.

¢ Viral Harvest and Transduction: The lentiviral particles are harvested from the supernatant of
the packaging cells and used to transduce the target cell line.
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o Selection: Transduced cells are selected using the appropriate antibiotic (e.g., puromycin) to
generate a stable cell line expressing the FKBP12F36V-tagged protein.

» Validation: Expression of the fusion protein is confirmed by Western blotting using antibodies
against the protein of interest or an included epitope tag (e.g., HA-tag).

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V
Tag

This approach allows for the tagging of the endogenous protein, preserving its native
expression levels and regulation.

gRNA Design: A guide RNA (gRNA) is designed to target the genomic locus of the protein of
interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.

Donor Template Design: A donor plasmid is constructed containing the FKBP12F36V tag
sequence flanked by homology arms that match the genomic sequences upstream and
downstream of the intended insertion site. A selectable marker is often included in the donor
template.

Transfection: The Cas9 nuclease, the specific gRNA, and the donor template are co-
transfected into the target cells.

Selection and Clonal Isolation: Transfected cells are selected with the appropriate antibiotic.
Single-cell clones are then isolated, for example, by fluorescence-activated cell sorting
(FACYS) if a fluorescent marker is included, or by limiting dilution.

Screening and Validation: Clones are screened for the correct knock-in event by PCR and
sequencing. The expression of the tagged endogenous protein is confirmed by Western
blotting.

Protein Degradation Assay using Western Blotting

This is a standard method to assess the extent and kinetics of protein degradation.

o Cell Seeding: The engineered cell line expressing the FKBP12F36V-tagged protein is
seeded in multi-well plates.
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e dTAG Molecule Treatment: Cells are treated with the dTAG molecule at various
concentrations (for dose-response) or for different durations (for time-course). A DMSO-
treated control is always included. A typical starting concentration for dTAG-13 is 100-500
nM.

o Cell Lysis: At the end of the treatment period, cells are washed with ice-cold PBS and lysed
with a suitable lysis buffer containing protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration in each lysate is determined using a
standard protein assay (e.g., BCA assay) to ensure equal loading.

o SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-
PAGE and transferred to a nitrocellulose or PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific to the protein of interest or the epitope tag. A loading control antibody (e.g., anti-
GAPDH or anti-tubulin) is used to confirm equal protein loading.

o Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody, and the protein bands are visualized using an enhanced
chemiluminescence (ECL) substrate.

Luciferase-Based Degradation Assay

This high-throughput method is used for quantifying degradation, often in a dose-response
format.

o Construct Design: A reporter construct is created where the FKBP12F36V tag is fused to a
luciferase enzyme (e.g., NanoLuc). A second, untagged luciferase (e.g., Firefly luciferase) is
often co-expressed from the same vector to serve as an internal control for cell viability and
transfection efficiency.

o Cell Line Generation: A stable cell line expressing the dual-luciferase reporter is generated.

o dTAG Molecule Treatment: Cells are plated in a multi-well plate (e.g., 96-well or 384-well)
and treated with a serial dilution of the dTAG molecule.
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e Lysis and Luciferase Measurement: After the desired incubation time (e.g., 24 hours), cells
are lysed, and the activities of both luciferases are measured sequentially using a
luminometer and specific substrates for each luciferase.

o Data Analysis: The ratio of the dTAG-targeted luciferase signal (NanoLuc) to the internal
control luciferase signal (Firefly) is calculated for each well. The data is then normalized to
the DMSO-treated control to determine the percentage of degradation. DC50 values can be
calculated by fitting the dose-response data to a four-parameter logistic curve.
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Caption: Mechanism of dTAG-mediated protein degradation.
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Experimental Workflow for dTAG System
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Caption: General experimental workflow for the dTAG system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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